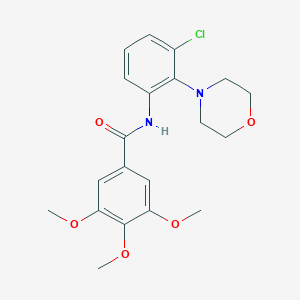
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide, also known as CTB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CTB is a small molecule that has been shown to have a high affinity for certain receptors in the central nervous system, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of calcium homeostasis and the modulation of various ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects in various animal models, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the modulation of ion channels and receptors in the brain. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has several advantages as a research tool, including its high affinity for certain receptors in the central nervous system, its ability to modulate neurotransmitter release, and its neuroprotective effects. However, there are also limitations to the use of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide, including the development of more potent and selective N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide analogs, the investigation of the therapeutic potential of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in various neurological disorders, and the elucidation of the exact mechanism of action of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide in the brain. Additionally, further research is needed to determine the potential side effects of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide and to optimize the dosing and administration of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide for therapeutic use.
合成法
The synthesis of N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-chloro-2-morpholin-4-ylaniline to produce the final product, N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide.
科学的研究の応用
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide has been shown to have a high affinity for certain receptors in the central nervous system, including the sigma-1 receptor and the dopamine D3 receptor, which are involved in the regulation of mood, cognition, and movement.
特性
分子式 |
C20H23ClN2O5 |
|---|---|
分子量 |
406.9 g/mol |
IUPAC名 |
N-(3-chloro-2-morpholin-4-ylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-25-16-11-13(12-17(26-2)19(16)27-3)20(24)22-15-6-4-5-14(21)18(15)23-7-9-28-10-8-23/h4-6,11-12H,7-10H2,1-3H3,(H,22,24) |
InChIキー |
IYWSTLZZVHAWBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B244264.png)

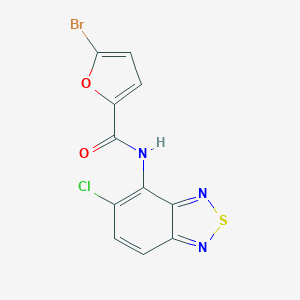
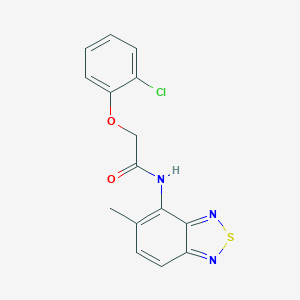
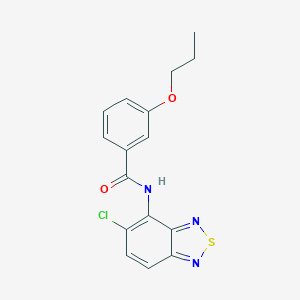
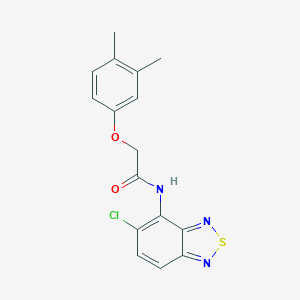
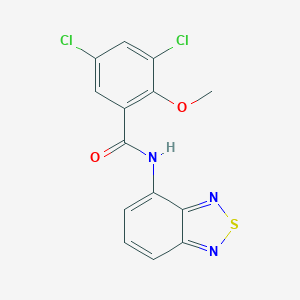
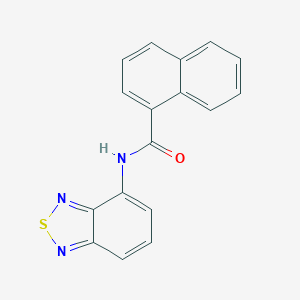
![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)